molecular formula C43H50F2N4O5 B12731294 N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide CAS No. 167826-36-0

N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide

Cat. No.: B12731294
CAS No.: 167826-36-0
M. Wt: 740.9 g/mol
InChI Key: SXZREBMMGUVYHI-WESAGZJESA-N
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Description

N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amides, hydroxyls, and fluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide involves several steps:

    Formation of the diazaperhydroepinyl ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the benzyl groups: Benzyl groups are introduced through nucleophilic substitution reactions.

    Attachment of the fluorophenyl groups: This step involves the reaction of the intermediate with 3-fluorophenyl isocyanate.

    Final coupling: The final product is obtained by coupling the intermediate with the appropriate carboxamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-fluorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-fluorophenyl)carboxamide: can be compared with other similar compounds, such as:

  • N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-chlorophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-chlorophenyl)carboxamide
  • N-(5-((5S,6S,4R,7R)-4,7-Bisbenzyl-3-(5-((3-bromophenyl)carbonylamino)pentyl)-5,6-dihydroxy-2-oxo(1,3-diazaperhydroepinyl))pentyl)(3-bromophenyl)carboxamide

These compounds share similar structures but differ in the substituents on the phenyl rings. The presence of different halogens (fluorine, chlorine, bromine) can influence the compound’s chemical properties and biological activity, highlighting the uniqueness of This compound .

Properties

CAS No.

167826-36-0

Molecular Formula

C43H50F2N4O5

Molecular Weight

740.9 g/mol

IUPAC Name

N-[5-[(4R,5S,6S,7R)-4,7-dibenzyl-3-[5-[(3-fluorobenzoyl)amino]pentyl]-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]pentyl]-3-fluorobenzamide

InChI

InChI=1S/C43H50F2N4O5/c44-35-21-13-19-33(29-35)41(52)46-23-9-3-11-25-48-37(27-31-15-5-1-6-16-31)39(50)40(51)38(28-32-17-7-2-8-18-32)49(43(48)54)26-12-4-10-24-47-42(53)34-20-14-22-36(45)30-34/h1-2,5-8,13-22,29-30,37-40,50-51H,3-4,9-12,23-28H2,(H,46,52)(H,47,53)/t37-,38-,39+,40+/m1/s1

InChI Key

SXZREBMMGUVYHI-WESAGZJESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCCNC(=O)C3=CC(=CC=C3)F)CCCCCNC(=O)C4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCCNC(=O)C3=CC(=CC=C3)F)CCCCCNC(=O)C4=CC(=CC=C4)F)CC5=CC=CC=C5)O)O

Origin of Product

United States

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